molecular formula C9H8N4O B1603826 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone CAS No. 552846-23-8

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone

Cat. No.: B1603826
CAS No.: 552846-23-8
M. Wt: 188.19 g/mol
InChI Key: QXMXYILXMWRJIZ-UHFFFAOYSA-N
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Description

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is an organic compound with the molecular formula C9H8N4O It features a tetrazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with sodium azide in the presence of a copper catalyst to form the tetrazole ring. The reaction typically proceeds under mild conditions, such as room temperature, and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated systems and advanced catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Comparison with Similar Compounds

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-(1H-tetrazol-5-yl)phenyl)ethanone: This compound has a similar structure but with a different position of the tetrazole ring, which can affect its reactivity and applications.

    4-(1H-tetrazol-5-yl)benzaldehyde: This compound features an aldehyde group instead of an ethanone group, leading to different chemical properties and uses.

    1-(4-(5H-tetrazol-5-yl)phenyl)methanol:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-[4-(5H-tetrazol-5-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFUNIVIZORNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2N=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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